molecular formula C21H23BrN4O2S B5030809 N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B5030809
M. Wt: 475.4 g/mol
InChI Key: ZFCNHINJMCSBOY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

The synthesis of N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often introduced through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves coupling the triazole derivative with the bromophenyl and methoxyphenyl groups under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.

Scientific Research Applications

N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological or inflammatory conditions.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a bioactive molecule.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, influencing biological processes such as inflammation or neurotransmission.

Comparison with Similar Compounds

N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with similar compounds such as:

    N-(3-bromophenyl)-3,4,5-trimethoxybenzamide: This compound also contains a bromophenyl group but differs in the presence of trimethoxy groups instead of the triazole ring.

    N-(3-bromophenyl)-3,4,5-triethoxybenzamide: Similar to the previous compound but with triethoxy groups.

    N-(3-bromophenyl)-3,4,5-trifluorobenzamide: This compound contains trifluoromethyl groups, offering different electronic properties compared to the methoxyphenyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2S/c1-26-19(8-3-5-15-9-11-18(28-2)12-10-15)24-25-21(26)29-14-20(27)23-17-7-4-6-16(22)13-17/h4,6-7,9-13H,3,5,8,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCNHINJMCSBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)CCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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